molecular formula C9H6FN3O3 B13699338 2-(4-Fluoro-1-pyrazolyl)-6-nitrophenol

2-(4-Fluoro-1-pyrazolyl)-6-nitrophenol

Cat. No.: B13699338
M. Wt: 223.16 g/mol
InChI Key: CASKJZYDOIFPAT-UHFFFAOYSA-N
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Description

MFCD32702038 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of MFCD32702038 involves specific reaction conditions and routes. One common method includes the use of triazolo ring compound methanesulfonate crystal forms. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability .

Chemical Reactions Analysis

MFCD32702038 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of MFCD32702038 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

MFCD32702038 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate crystal forms. The uniqueness of MFCD32702038 lies in its specific reactivity and stability, which make it particularly valuable for certain applications .

Properties

Molecular Formula

C9H6FN3O3

Molecular Weight

223.16 g/mol

IUPAC Name

2-(4-fluoropyrazol-1-yl)-6-nitrophenol

InChI

InChI=1S/C9H6FN3O3/c10-6-4-11-12(5-6)7-2-1-3-8(9(7)14)13(15)16/h1-5,14H

InChI Key

CASKJZYDOIFPAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)N2C=C(C=N2)F

Origin of Product

United States

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